molecular formula C26H29NO6S B281101 ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE

Cat. No.: B281101
M. Wt: 483.6 g/mol
InChI Key: ZEQSCOKKWJUQSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the sulfonyl and carbonyl groups, and the final esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{(cyclohexylcarbonyl)[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-{(benzoyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

ETHYL 2-METHYL-5-[N-(4-METHYLBENZENESULFONYL)CYCLOHEXANEAMIDO]-1-BENZOFURAN-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or suitable.

Properties

Molecular Formula

C26H29NO6S

Molecular Weight

483.6 g/mol

IUPAC Name

ethyl 5-[cyclohexanecarbonyl-(4-methylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO6S/c1-4-32-26(29)24-18(3)33-23-15-12-20(16-22(23)24)27(25(28)19-8-6-5-7-9-19)34(30,31)21-13-10-17(2)11-14-21/h10-16,19H,4-9H2,1-3H3

InChI Key

ZEQSCOKKWJUQSR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C)C

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.